molecular formula C19H18INO4 B14010367 (S)-2-(Fmoc-amino)-4-iodobutanoic acid

(S)-2-(Fmoc-amino)-4-iodobutanoic acid

Cat. No.: B14010367
M. Wt: 451.3 g/mol
InChI Key: WUMHLUDKFHNQNJ-KRWDZBQOSA-N
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Description

(S)-2-(Fmoc-amino)-4-iodobutanoic acid is a modified amino acid that features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and an iodine atom on the butanoic acid chain. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Fmoc-amino)-4-iodobutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The iodination of the butanoic acid chain can be carried out using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-purity reagents to ensure consistency and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Fmoc-amino)-4-iodobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Deprotection: Piperidine in DMF.

Major Products Formed

Scientific Research Applications

(S)-2-(Fmoc-amino)-4-iodobutanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The primary function of (S)-2-(Fmoc-amino)-4-iodobutanoic acid in peptide synthesis is to protect the amino group during chemical reactions. The Fmoc group prevents unwanted side reactions by blocking the amino group, which can be selectively removed under basic conditions to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Fmoc-amino)-4-bromobutanoic acid
  • (S)-2-(Fmoc-amino)-4-chlorobutanoic acid

Uniqueness

The iodine atom in (S)-2-(Fmoc-amino)-4-iodobutanoic acid makes it more reactive in substitution reactions compared to its bromine or chlorine counterparts. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired .

Biological Activity

(S)-2-(Fmoc-amino)-4-iodobutanoic acid, identified by its CAS number 1932598-55-4, is an important compound in the field of medicinal chemistry and peptide synthesis. This article delves into its biological activity, applications, and relevant research findings.

PropertyValue
Molecular FormulaC19_{19}H18_{18}INO4_{4}
Molecular Weight451.255 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point596.2 ± 50.0 °C at 760 mmHg
Flash Point314.3 ± 30.1 °C

Biological Activity

Peptide Synthesis
this compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethoxycarbonyl) group allows for easy deprotection, facilitating the incorporation of the amino acid into peptide chains. The iodine atom enhances the compound's reactivity, enabling further modifications that can lead to diverse peptide structures .

Drug Development
This compound's unique structure aids in the design of novel peptide-based drugs targeting specific biological pathways. The incorporation of iodine can influence the biological activity and pharmacokinetics of the resulting peptides, making them more effective against certain diseases .

Bioconjugation and Click Chemistry
The iodo group in this compound is particularly useful for bioconjugation applications. It enables click chemistry reactions, allowing for the efficient conjugation of biomolecules. This is crucial for developing targeted drug delivery systems and diagnostic tools .

Research Findings

Recent studies have highlighted various aspects of this compound:

  • Antibacterial Activity : Research has demonstrated that derivatives of amino acids, including those modified with Fmoc groups, exhibit significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. This suggests potential therapeutic applications in combating infections .
  • Anti-inflammatory Properties : Compounds similar to this compound have shown promise in inhibiting pro-inflammatory markers like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These findings indicate that such derivatives could be developed into anti-inflammatory agents .
  • Protein Engineering : The compound has been explored for its role in protein engineering, where it can enhance protein stability and activity. This is particularly relevant in biopharmaceutical development, where modified proteins are often required for improved efficacy .

Case Studies

  • Peptide-Based Drug Development : A study involved synthesizing a peptide using this compound as a key building block. The resultant peptide exhibited enhanced binding affinity to a target receptor compared to its non-modified counterparts, showcasing the advantages of using this compound in drug design.
  • Bioconjugation Techniques : In another research project, scientists utilized the iodo group of this compound to create conjugates with fluorescent markers for imaging studies. These conjugates allowed for real-time monitoring of cellular processes, demonstrating the compound's versatility in bioconjugation applications.

Properties

Molecular Formula

C19H18INO4

Molecular Weight

451.3 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-iodobutanoic acid

InChI

InChI=1S/C19H18INO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1

InChI Key

WUMHLUDKFHNQNJ-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCI)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCI)C(=O)O

Origin of Product

United States

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